molecular formula C6H9F2N3 B11740146 1-(1-(Difluoromethyl)-1h-pyrazol-5-yl)-N-methylmethanamine CAS No. 1345510-59-9

1-(1-(Difluoromethyl)-1h-pyrazol-5-yl)-N-methylmethanamine

Cat. No.: B11740146
CAS No.: 1345510-59-9
M. Wt: 161.15 g/mol
InChI Key: WLIOALRIKMUXBK-UHFFFAOYSA-N
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Description

1-(1-(Difluoromethyl)-1h-pyrazol-5-yl)-N-methylmethanamine is a chemical compound that features a difluoromethyl group attached to a pyrazole ring, with an N-methylmethanamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of pyrazole derivatives using difluoromethylating agents such as (difluoromethyl)trimethylsilane in the presence of a base like cesium fluoride or cesium carbonate . The reaction is usually carried out in a solvent like dimethylformamide under mild conditions.

Industrial Production Methods: For large-scale production, the process may involve the use of phase-transfer catalysts to enhance the efficiency and yield of the reaction. The oxidation of acetyl pyrazole with sodium hypochlorite is another method that has been reported to produce high-purity difluoromethylated products .

Chemical Reactions Analysis

Types of Reactions: 1-(1-(Difluoromethyl)-1h-pyrazol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

    Oxidation: Formation of difluoromethyl pyrazole oxides.

    Reduction: Formation of difluoromethyl pyrazole amines.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

1-(1-(Difluoromethyl)-1h-pyrazol-5-yl)-N-methylmethanamine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(1-(Difluoromethyl)-1h-pyrazol-5-yl)-N-methylmethanamine exerts its effects involves the interaction of the difluoromethyl group with biological targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(1-(Difluoromethyl)-1h-pyrazol-5-yl)-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-methylmethanamine group further enhances its versatility in synthetic applications.

Properties

CAS No.

1345510-59-9

Molecular Formula

C6H9F2N3

Molecular Weight

161.15 g/mol

IUPAC Name

1-[2-(difluoromethyl)pyrazol-3-yl]-N-methylmethanamine

InChI

InChI=1S/C6H9F2N3/c1-9-4-5-2-3-10-11(5)6(7)8/h2-3,6,9H,4H2,1H3

InChI Key

WLIOALRIKMUXBK-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=NN1C(F)F

Origin of Product

United States

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